4-Methylpentane-2-sulfonamide

Vue d'ensemble

Description

4-Methylpentane-2-sulfonamide is a sulfonamide derivative. Sulfonamides are synthetic antimicrobial drugs that are pharmacologically used as broad spectrum for the treatment of human and animal bacterial infections .

Synthesis Analysis

Sulfonamides, including 4-Methylpentane-2-sulfonamide, can be synthesized from sulfur (II), sulfur (IV), and sulfur (VI) reagents . They have been utilized as precursors for polymers, sulfoximine, and sulfonimidamide drug candidates, and as alkyl transfer reagents .Molecular Structure Analysis

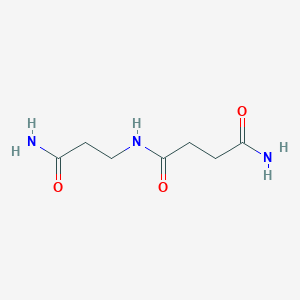

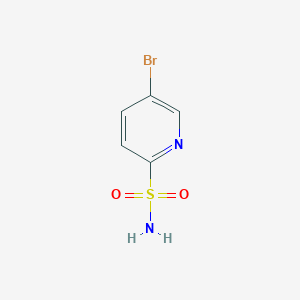

The molecular formula of 4-Methylpentane-2-sulfonamide is C6H15NO2S. Sulfonamides are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group .Chemical Reactions Analysis

Sulfonamides, including 4-Methylpentane-2-sulfonamide, have found uses as alkyl transfer reagents to acids, alcohols, and phenols . They are also susceptible to elevated temperatures, being converted into sulfonamides over extended periods of time .Physical And Chemical Properties Analysis

The molecular weight of 4-Methylpentane-2-sulfonamide is 165.26 g/mol. More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique

Synthesis of Novel Compounds

4-Methylpentane-2-sulfonamide: is used in the synthesis of novel compounds with potential therapeutic applications. For instance, it can be involved in the formation of new sulfonamide compounds like ({4-nitrophenyl}sulfonyl)tryptophan (DNSPA) , which are synthesized from precursors such as 4-nitrobenzenesulphonylchloride and L-tryptophan . These compounds are characterized by various spectroscopic methods and can crystallize in specific crystal systems, indicating their purity and potential for further study.

Antiviral Agents

Sulfonamides with heterocyclic peripheries, which can be derived from 4-Methylpentane-2-sulfonamide, show promise as antiviral agents. They have been found to exhibit inhibitory activity against a range of viruses, including Dengue virus , by targeting specific viral proteases . This application is particularly relevant in the context of global health challenges posed by viral infections.

Antibacterial Activity

Modifications of sulfonamide compounds, including those derived from 4-Methylpentane-2-sulfonamide, are being explored to overcome resistance to antibacterial drugs. By revisiting existing sulfonamide drugs and introducing molecular modifications, researchers aim to identify new drug candidates with enhanced antibacterial activity .

Mécanisme D'action

Target of Action

4-Methylpentane-2-sulfonamide, like other sulfonamides, primarily targets the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and replication .

Mode of Action

4-Methylpentane-2-sulfonamide acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the natural substrate of the enzyme, para-aminobenzoic acid (PABA), and binds to the active site of the enzyme, preventing PABA from binding . This inhibits the synthesis of folic acid, leading to a decrease in bacterial growth and replication .

Biochemical Pathways

The primary biochemical pathway affected by 4-Methylpentane-2-sulfonamide is the folic acid synthesis pathway . By inhibiting dihydropteroate synthetase, 4-Methylpentane-2-sulfonamide prevents the conversion of PABA to dihydropteroate, a key step in the synthesis of folic acid . This leads to a decrease in the production of folic acid, which is essential for the synthesis of nucleic acids and proteins in bacteria .

Pharmacokinetics

Sulfonamides in general are known to be readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . The metabolism and excretion of sulfonamides can vary, but they are typically metabolized in the liver and excreted in the urine .

Result of Action

The primary result of the action of 4-Methylpentane-2-sulfonamide is a decrease in bacterial growth and replication due to the inhibition of folic acid synthesis . This can lead to the death of the bacteria or a slowdown in their growth rate, depending on the concentration of the drug and the susceptibility of the bacteria .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Methylpentane-2-sulfonamide. For example, the presence of other substances in the environment, such as organic matter or other drugs, can affect the bioavailability and effectiveness of 4-Methylpentane-2-sulfonamide . Additionally, the pH and temperature of the environment can affect the stability of the drug .

Safety and Hazards

While specific safety and hazards information for 4-Methylpentane-2-sulfonamide was not found, sulfonamides in general are not readily biodegradable and have potential to cause various unfavorable side effects including diseases of the digestive and respiratory tracts . When used in large doses, they may cause a strong allergic reaction .

Orientations Futures

Propriétés

IUPAC Name |

4-methylpentane-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO2S/c1-5(2)4-6(3)10(7,8)9/h5-6H,4H2,1-3H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQVRPGSMEUVEAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methylpentane-2-sulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{[4-Bromo-2-(trifluoromethyl)phenyl]carbamoyl}formic acid](/img/structure/B1523949.png)

![{8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol](/img/structure/B1523952.png)

![3-{[2-Amino-4-(trifluoromethyl)phenyl]sulfanyl}propanenitrile](/img/structure/B1523957.png)